ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate
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Overview
Description
Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
The synthesis of ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate typically involves the reaction of 4-(2H-tetrazol-5-yl)phenylthiol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s tetrazole ring allows it to interact with various enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of specific biological pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Ethyl 2-((4-(2H-tetrazol-5-yl)phenyl)thio)acetate can be compared with other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Similar in structure but lacks the ethyl ester and thioether groups, making it less versatile in chemical reactions.
Tetrazole derivatives: These compounds share the tetrazole ring but differ in their substituents, leading to variations in biological activity and chemical reactivity.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H12N4O2S |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
ethyl 2-[4-(2H-tetrazol-5-yl)phenyl]sulfanylacetate |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-10(16)7-18-9-5-3-8(4-6-9)11-12-14-15-13-11/h3-6H,2,7H2,1H3,(H,12,13,14,15) |
InChI Key |
FLXDZAVRZZCLGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=CC=C(C=C1)C2=NNN=N2 |
Origin of Product |
United States |
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